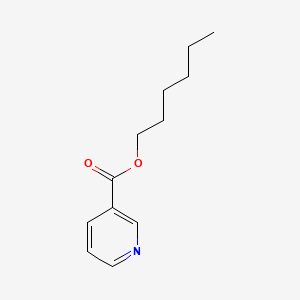

Nicotinate d'hexyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hexyl nicotinate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its vasodilatory effects and potential use in improving blood flow and treating conditions such as Raynaud’s phenomenon.

Medicine: Used in topical formulations for its vasodilatory properties, which can help improve skin health and reduce the appearance of cellulite.

Industry: Employed in cosmetic formulations for its skin-conditioning properties and as a penetration enhancer in transdermal drug delivery systems

Mécanisme D'action

Target of Action

Hexyl nicotinate, a derivative of niacin (vitamin B3), primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, dramatically stimulating neurons and ultimately blocking synaptic transmission .

Mode of Action

Hexyl nicotinate acts as an agonist at nicotinic acetylcholine receptors . Upon binding to these receptors, it stimulates neurons and blocks synaptic transmission . This interaction results in changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

Hexyl nicotinate affects the nicotine degradation pathway . This pathway involves the breakdown of nicotine into various metabolites, which are then excreted from the body . The nicotine degradation pathway is crucial for detoxifying nicotine and reducing its harmful effects .

Pharmacokinetics

The pharmacokinetics of hexyl nicotinate involves its absorption, distribution, metabolism, and excretion (ADME). It is at least partially absorbed intact and subsequently hydrolyzed in the body, resulting in free nicotinic acid and inositol . Approximately 70% of an orally ingested dose is absorbed into the bloodstream . The compound is metabolized slowly, with serum levels of nicotinic acid peaking roughly 6-10 hours after ingestion .

Result of Action

The action of hexyl nicotinate leads to a variety of molecular and cellular effects. It improves blood circulation and has a vasodilatory effect . This can be beneficial in conditions where blood flow is compromised, such as Raynaud’s phenomenon and severe intermittent claudication .

Action Environment

The action, efficacy, and stability of hexyl nicotinate can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the compound can be affected by factors such as the pH of the stomach, the presence of food in the stomach, and the individual’s metabolic rate

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le nicotinate d'hexyle peut être synthétisé par estérification de l'acide nicotinique avec l'hexanol. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est réalisée sous reflux et le produit est purifié par distillation ou recristallisation .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant des méthodes d'estérification similaires, mais à plus grande échelle. Le processus implique l'alimentation continue d'acide nicotinique et d'hexanol dans un réacteur, où la réaction d'estérification a lieu. Le produit est ensuite séparé et purifié en utilisant des techniques telles que la distillation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le nicotinate d'hexyle subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, le this compound peut s'hydrolyser en acide nicotinique et hexanol.

Oxydation : Le this compound peut être oxydé pour former de l'acide nicotinique et d'autres produits d'oxydation.

Substitution : Le groupe ester dans le this compound peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Nucléophiles tels que les amines ou les alcools.

Principaux produits formés :

Hydrolyse : Acide nicotinique et hexanol.

Oxydation : Acide nicotinique et autres produits d'oxydation.

Substitution : Divers nicotinates substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des réactions d'estérification et d'hydrolyse.

Biologie : Étudié pour ses effets vasodilatateurs et son utilisation potentielle pour améliorer le flux sanguin et traiter des affections telles que le phénomène de Raynaud.

Médecine : Utilisé dans des formulations topiques pour ses propriétés vasodilatatrices, qui peuvent aider à améliorer la santé de la peau et à réduire l'apparence de la cellulite.

Industrie : Employé dans des formulations cosmétiques pour ses propriétés de conditionnement de la peau et comme exhausteur de pénétration dans les systèmes de délivrance transdermique de médicaments

5. Mécanisme d'action

Le this compound exerce ses effets principalement par ses propriétés vasodilatatrices. Il agit en libérant de l'acide nicotinique, qui agit ensuite sur les vaisseaux sanguins pour provoquer une dilatation. Ce processus implique l'activation des récepteurs de l'acide nicotinique, conduisant à la relaxation des cellules musculaires lisses des parois des vaisseaux sanguins. L'augmentation du flux sanguin résultant de la vasodilatation peut aider à améliorer l'apport de nutriments et d'oxygène aux tissus .

Comparaison Avec Des Composés Similaires

Le nicotinate d'hexyle est similaire à d'autres esters d'acide nicotinique, tels que :

- Nicotinate de méthyle

- Nicotinate d'éthyle

- Nicotinate de butyle

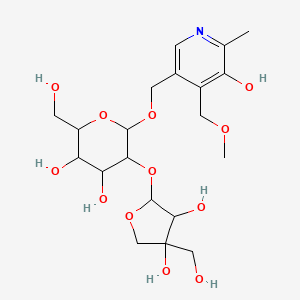

- Hexanicotinate d'inositol

Unicité : Le this compound est unique en raison de sa longueur de chaîne d'ester spécifique, qui offre un équilibre entre la lipophilie et l'hydrophilie. Cet équilibre améliore sa pénétration à travers la peau, ce qui le rend particulièrement utile dans les formulations topiques. De plus, ses effets vasodilatateurs sont plus prononcés que ceux des esters à chaîne plus courte .

Composés similaires :

- Nicotinate de méthyle : Chaîne d'ester plus courte, moins lipophiles.

- Nicotinate d'éthyle : Chaîne d'ester légèrement plus longue que celle du nicotinate de méthyle, lipophilie modérée.

- Nicotinate de butyle : Chaîne d'ester plus longue que celle du nicotinate d'éthyle, plus lipophiles.

- Hexanicotinate d'inositol : Contient plusieurs unités d'acide nicotinique, utilisé comme supplément de niacine sans rougeurs .

Propriétés

IUPAC Name |

hexyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYGVBZGSFLJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046245 | |

| Record name | Hexyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23597-82-2 | |

| Record name | Hexyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23597-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023597822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN07PB44IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1673171.png)